4-(2-Phenyl-ethenesulfonyl)-morpholine 4-(2-Phenyl-ethenesulfonyl)-morpholine
Brand Name: Vulcanchem
CAS No.: 17299-32-0
VCID: VC8503630
InChI: InChI=1S/C12H15NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2/b11-6+
SMILES: C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol

4-(2-Phenyl-ethenesulfonyl)-morpholine

CAS No.: 17299-32-0

Cat. No.: VC8503630

Molecular Formula: C12H15NO3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Phenyl-ethenesulfonyl)-morpholine - 17299-32-0

Specification

CAS No. 17299-32-0
Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
IUPAC Name 4-[(E)-2-phenylethenyl]sulfonylmorpholine
Standard InChI InChI=1S/C12H15NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2/b11-6+
Standard InChI Key RDTYOSMNVSOCAV-IZZDOVSWSA-N
Isomeric SMILES C1COCCN1S(=O)(=O)/C=C/C2=CC=CC=C2
SMILES C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2
Canonical SMILES C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics of 4-(2-Phenyl-ethenesulfonyl)-morpholine

Molecular Architecture

The compound’s structure comprises a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 4-position with a 2-phenylethenesulfonyl group. The sulfonyl moiety (-SO₂-) introduces polarity and potential hydrogen-bonding capabilities, while the ethenesulfonyl linkage confers rigidity and planar geometry . Comparative crystallographic studies of analogous sulfonyl-containing compounds, such as (E)-2-(4-bromophenyl)ethenesulfonyl fluoride, reveal that the sulfonyl group adopts a near-perpendicular orientation relative to the aromatic ring, with torsion angles ranging from -106.6° to 178.1° . This spatial arrangement influences intermolecular interactions, including halogen bonding (e.g., F⋯Br contacts at 3.23 Å) and π-π stacking .

Synthetic Pathways and Industrial Scalability

Key Synthetic Strategies

The synthesis of 4-(2-phenyl-ethenesulfonyl)-morpholine likely involves halogenation or sulfonylation of a preformed morpholine scaffold. A plausible route, inspired by methods for related intermediates , proceeds as follows:

  • Morpholine Functionalization: Reacting 4-(2-chloroethyl)morpholine (CAS 3240-94-6) with a phenyl ethenesulfonyl chloride under basic conditions .

  • Lewis Acid-Catalyzed Halonium Formation: Employing catalysts like FeCl₃ to facilitate regioselective halo-etherification, a strategy validated for unactivated alkenes .

  • Oxidation and Purification: Phase-transfer catalysis using TEMPO and sodium hypochlorite ensures efficient oxidation of intermediates, as demonstrated in rivaroxaban intermediate synthesis .

Industrial Considerations

Scalability challenges include managing exothermic reactions during sulfonylation and minimizing byproducts. Patent WO2019138362A1 highlights the importance of avoiding corrosive reagents (e.g., acyl chlorides) and optimizing solvent systems (e.g., aprotic solvents with aqueous hypochlorite) . Yield improvements hinge on controlling reaction pH (8–12) and temperature (70–80°C) .

Pharmacological Relevance and Mechanism of Action

Central Nervous System (CNS) Targeting

Morpholine derivatives are prized in CNS drug design for their balanced lipophilicity and capacity to engage in hydrogen bonding . The sulfonyl group in 4-(2-phenyl-ethenesulfonyl)-morpholine may enhance BBB permeability by modulating pKa and solubility . In silico studies of analogous compounds predict affinity for metabotropic receptors, including sigma receptors (σ1R/σ2R) and cannabinoid receptors (CB2), via interactions with conserved aromatic residues (e.g., Trp172, Tyr190) .

Receptor Modulation

The compound’s ethenesulfonyl group could act as a conformational lock, orienting substituents for optimal receptor binding. For example, in CB2 agonists, a morpholinoethyl moiety occupies hydrophobic pockets, while aryl groups participate in π-π interactions . Substitutions on the phenyl ring (e.g., methoxy groups) may alter agonist/antagonist activity by inducing steric clashes or rotational restrictions .

Future Directions and Research Gaps

Structural Optimization

Modifying the phenyl ring’s substituents (e.g., introducing electron-withdrawing groups) could enhance metabolic stability. Computational modeling of sulfonyl-morpholine interactions with proteolytic enzymes (e.g., cytochrome P450) is needed to predict pharmacokinetics.

Therapeutic Applications

Preclinical studies should explore the compound’s efficacy in neuroinflammatory models, given morpholine’s documented anti-inflammatory effects . Additionally, its potential as a sigma receptor ligand warrants investigation for oncology and psychiatry indications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator